molecular formula C16H11ClN4O4S B11768602 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B11768602
M. Wt: 390.8 g/mol
InChI Key: YHWORXYPBYXOPV-UHFFFAOYSA-N
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Description

2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide (CAS 84327-87-7) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,3,4-oxadiazole core, a privileged scaffold known for its diverse biological activities, linked via a thioether bridge to an N-(4-nitrophenyl)acetamide group . The structure incorporates both a 4-chlorophenyl and a 4-nitrophenyl substituent, which are common in the design of pharmacologically active molecules. Compounds based on the 1,3,4-oxadiazole ring, particularly those with thioether functionalities, are frequently investigated for their anticancer and antiviral potential . Research on analogous structures has demonstrated promising cytotoxicity against human cancer cell lines, such as A549 lung carcinoma cells, suggesting this compound may serve as a valuable chemical probe for studying cancer biology . Furthermore, related molecules have shown inhibitory activity against viruses like the tobacco mosaic virus (TMV), highlighting the potential of this chemical class in agricultural antiviral research . The presence of electron-withdrawing groups (chloro and nitro) is associated with enhanced biological efficacy in various screening studies . This product is provided for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H11ClN4O4S

Molecular Weight

390.8 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C16H11ClN4O4S/c17-11-3-1-10(2-4-11)15-19-20-16(25-15)26-9-14(22)18-12-5-7-13(8-6-12)21(23)24/h1-8H,9H2,(H,18,22)

InChI Key

YHWORXYPBYXOPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Thioether formation: The oxadiazole intermediate is then reacted with a thiol or a thioester to introduce the thioether linkage.

    Acetamide formation: The final step involves the reaction of the thioether intermediate with 4-nitroaniline under suitable conditions to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Refluxing with concentrated HCl yields 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid and 4-nitroaniline.
    Conditions : 6M HCl, 100°C, 12 hours.

  • Basic Hydrolysis :
    Treatment with NaOH produces sodium 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate.

Reaction Reagents Conditions Products
Acidic HydrolysisHCl (6M)Reflux, 12hAcetic acid derivative + 4-nitroaniline
Basic HydrolysisNaOH (2M)80°C, 6hSodium acetate derivative

Nucleophilic Substitution Reactions

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) due to electron withdrawal by the oxadiazole ring and nitro group:

  • With Amines :
    Reaction with ethylenediamine in DMF yields 2-((5-(4-(2-aminoethyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide.
    Conditions : 80°C, 24 hours, K2CO3 catalyst .

  • With Thiols :
    Substitution with benzyl mercaptan forms a bis-thioether derivative .

Reagent Conditions Product Yield
EthylenediamineDMF, 80°C, 24hAmine-substituted derivative68%
Benzyl mercaptanEtOH, reflux, 8hBis-thioether52%

Reduction Reactions

The nitrophenyl group is reduced to an aminophenyl group:

  • Catalytic Hydrogenation :
    H2 gas over Pd/C in ethanol produces 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-aminophenyl)acetamide.
    Conditions : 1 atm H2, 25°C, 6 hours.

  • Chemical Reduction :
    NaBH4/CuCl2 selectively reduces the nitro group without affecting the oxadiazole ring .

Method Reagents Conditions Product
CatalyticH2/Pd/CEthanol, 25°CAminophenyl derivative
ChemicalNaBH4/CuCl2THF, 0°C to RTAminophenyl derivative

Oxidation Reactions

The thioether linkage oxidizes to sulfoxide or sulfone:

  • With H2O2 :
    Mild oxidation forms the sulfoxide derivative (R-SO-R').
    Conditions : 30% H2O2, CH3COOH, 50°C, 4 hours.

  • With mCPBA :
    Stronger oxidation yields the sulfone (R-SO2-R') .

Oxidizing Agent Conditions Product
H2O2Acetic acid, 50°CSulfoxide
mCPBADCM, 0°C to RTSulfone

Ring-Opening and Ring-Modification Reactions

The 1,3,4-oxadiazole ring undergoes ring-opening under basic conditions:

  • Alkaline Hydrolysis :
    Treatment with NaOH cleaves the oxadiazole ring to form a thiosemicarbazide intermediate .

Reagent Conditions Product
NaOH (5M)Reflux, 8hThiosemicarbazide derivative

Key Findings from Research

  • Selectivity in Substitution : The 4-chlorophenyl group shows higher reactivity in NAS compared to the nitrophenyl group due to steric and electronic factors .

  • Reduction Efficiency : Catalytic hydrogenation achieves >90% conversion, while chemical methods require precise stoichiometry to avoid over-reduction.

  • Oxidation Stability : The sulfone derivative exhibits enhanced thermal stability compared to the parent compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, similar compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide may also possess comparable activity .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies on related oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and others. The mechanism of action is thought to involve apoptosis induction and inhibition of cell proliferation .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in disease progression. For example, it may inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .

Case Study 1: Antimicrobial Assessment

A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against common pathogens. The results indicated that compounds structurally similar to 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL for certain bacterial strains, demonstrating promising antimicrobial activity .

Case Study 2: Anticancer Screening

In another research effort, derivatives of oxadiazole were tested for their anticancer properties using the Sulforhodamine B assay on MCF7 cells. Compounds showed significant growth inhibition rates ranging from 60% to 90%, indicating that similar structures could be effective in targeting cancer cells .

Mechanism of Action

The mechanism of action of 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Compound 154

Structure: 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide. Key Differences: Replaces the 4-nitrophenyl group with a pyrimidin-2-yl moiety. Activity: Exhibits potent cytotoxicity against A549 lung cancer cells (IC₅₀ = 3.8 ± 0.02 μM) and 25-fold selectivity over noncancerous HEK cells . SAR Insight: Halogen (Cl) and electron-donating groups (EDGs) enhance anticancer activity .

Compound 14b

Structure: 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide (target compound). Key Differences: Retains the 4-nitrophenyl group, a strong electron-withdrawing substituent. Spectral Data: Distinctive C=O stretch at 1710 cm⁻¹ and aromatic multiplet at δ7.24–7.88 ppm .

Thiadiazole-Based Analogues

Compound 3

Structure: N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide. Key Differences: Replaces oxadiazole with thiadiazole and introduces a nitroaniline group. Activity: Induces apoptosis in C6 glioma cells via 92.36% Akt inhibition . Mechanism: π-π interactions and hydrogen bonding with Akt’s active site .

Compound 8

Structure: N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide. Activity: 86.52% Akt inhibition and cell cycle arrest in C6 cells . SAR Insight: Nitrobenzothiazole enhances lipophilicity and target binding .

Functional Group Variations

N-(4-Nitrophenyl)-2-((5-(p-Tolyl)-1,3,4-Oxadiazol-2-yl)thio)Acetamide

Structure: Replaces 4-chlorophenyl with p-tolyl (methyl-substituted phenyl).

Compound 5d

Structure : 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide.
Key Differences : Incorporates a bromobenzofuran group instead of chlorophenyl.
Application : Studied as a tyrosinase inhibitor, indicating scaffold versatility .

Comparative Data Tables

Table 1: Spectral and Physical Properties

Compound Name Melting Point (°C) IR (C=O, cm⁻¹) ¹H NMR (S–CH₂, ppm)
Target Compound (14b) 228–230 1710 4.14
Compound 154 Not reported Not reported Not reported
N-(4-Chlorophenyl)-... (14a) 206–208 1710 4.14
Compound 3c Not reported 1653 Not reported

Key Insights

  • Core Heterocycle : Oxadiazole derivatives generally exhibit higher metabolic stability than thiadiazoles, but thiadiazoles show superior Akt inhibition .
  • Synthetic Feasibility : Ultrasonic-assisted methods improve yields for oxadiazole derivatives, as seen in related compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-(4-nitrophenyl)acetamide under nucleophilic substitution conditions. Key parameters include:

  • Solvent choice : Acetone or ethanol, which balance solubility and reactivity .
  • Catalyst/base : Potassium carbonate (K₂CO₃) facilitates deprotonation and accelerates thiolate formation .
  • Reaction time : 8–12 hours at room temperature to avoid side reactions (e.g., oxidation of thiol groups) .
  • Yield optimization : Crystallization from ethanol improves purity (typical yields: 54–55%) .

Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • IR spectroscopy : Look for characteristic peaks:
  • N-H stretching (~3248 cm⁻¹), C=O (amide I band, ~1678 cm⁻¹), and C=N/C-S stretches (1480–1560 cm⁻¹) .
  • ¹H NMR : Key signals include:
  • Aromatic protons (δ 7.5–8.5 ppm for 4-nitrophenyl and 4-chlorophenyl groups).
  • Acetamide methylene (δ ~4.2 ppm, singlet for SCH₂CO) .
  • ¹³C NMR : Confirm oxadiazole carbons (C=N at ~160–162 ppm) and carbonyl groups (C=O at ~166 ppm) .

Q. What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial, anticancer)?

  • Methodological Answer :

  • Antiproliferative activity : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2), with IC₅₀ calculations .
  • Antimicrobial screening : Disc diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Controls : Include reference drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) to validate assay sensitivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • DFT studies : Calculate HOMO-LUMO gaps to predict reactivity and charge distribution. For example, the 4-chlorophenyl group’s electron-withdrawing effect enhances electrophilicity .
  • Docking simulations : Target enzymes like COX-2 or EGFR kinase; prioritize binding modes where the oxadiazole and nitro groups form hydrogen bonds with active-site residues .
  • Validation : Compare computational predictions with experimental IC₅₀ values to refine SAR models .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤1%) to minimize variability .
  • Metabolic stability : Test compound stability in liver microsomes; inconsistent results may arise from rapid degradation in certain assays .
  • Orthogonal assays : Confirm antiproliferative activity via apoptosis markers (e.g., Annexin V/PI staining) alongside MTT data .

Q. How can modifications to the 1,3,4-oxadiazole or acetamide moieties enhance target selectivity?

  • Methodological Answer :

  • Oxadiazole substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to improve DNA intercalation potential .
  • Acetamide tuning : Replace 4-nitrophenyl with sulfonamide or morpholine groups to modulate solubility and kinase inhibition .
  • Biological testing : Prioritize derivatives with logP values <5 to balance membrane permeability and aqueous solubility .

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